BKI-1369 vs. Nitazoxanide: Superior In Vitro Potency Against Cryptosporidium
BKI-1369 demonstrates markedly superior in vitro potency against multiple Cryptosporidium species compared to the FDA-approved drug nitazoxanide. While nitazoxanide is only approximately 30% effective in clinical settings, BKI-1369 achieves significantly lower EC50 values across various strains [1][2].
| Evidence Dimension | In vitro potency against Cryptosporidium |
|---|---|
| Target Compound Data | BKI-1369: EC50 = 2.5 µM against C. parvum NIuc strain [2]. |
| Comparator Or Baseline | Nitazoxanide: Demonstrated to be less potent than BKI-1369 against C. hominis and three strains of C. parvum [1]. |
| Quantified Difference | BKI-1369 is more potent than nitazoxanide; nitazoxanide has only ~30% clinical efficacy in young children [1]. |
| Conditions | In vitro culture of C. parvum (NIuc strain) and clinical efficacy assessment [1][2]. |
Why This Matters
Higher potency against Cryptosporidium at lower concentrations translates to potentially more effective treatment and reduced dosing requirements.
- [1] Hulverson MA, et al. Advances in bumped kinase inhibitors for human and animal therapy for cryptosporidiosis. Int J Parasitol. 2017 Oct;47(12):753-763. doi: 10.1016/j.ijpara.2017.08.006. View Source
- [2] Hulverson MA, et al. 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. J Med Chem. 2019;62(6):2928-2944. doi: 10.1021/acs.jmedchem.9b00069. Table 1: NIuc-C. parvum EC50 (μM). View Source
